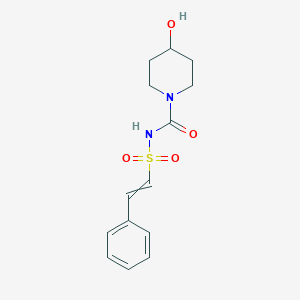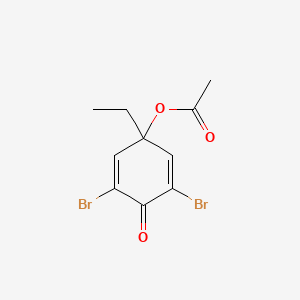![molecular formula C7H10N2O2S B14579109 5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione CAS No. 61480-74-8](/img/structure/B14579109.png)
5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a methylsulfanyl group attached to an ethyl chain at the 5-position of the pyrimidine ring, and it has two keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6. The reaction typically involves heating the starting materials under reflux conditions in the presence of a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Substitution: Benzylamine can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Benzylamino derivatives.
Scientific Research Applications
5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core structure but differs in the substituents attached to the ring.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with variations in the position and type of substituents.
Uniqueness
5-[2-(Methylsulfanyl)ethyl]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
61480-74-8 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-(2-methylsulfanylethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-12-3-2-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
XVNMMKJHKRCLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


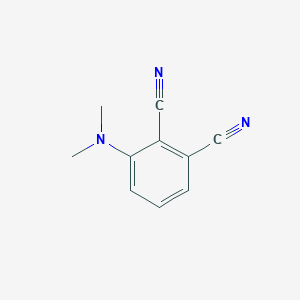
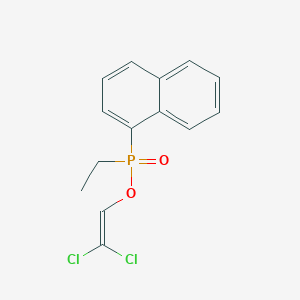
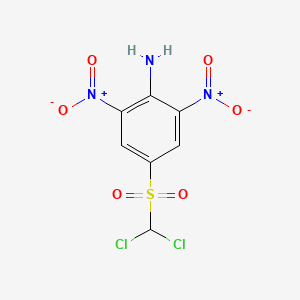
![Benzenamine, N-[[2-(phenylthio)phenyl]methylene]-](/img/structure/B14579047.png)
![4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl](/img/structure/B14579055.png)
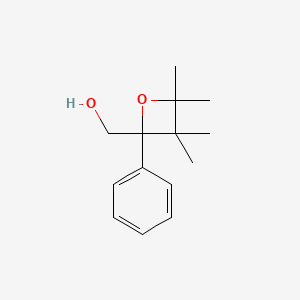
![Acetic acid, [[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14579059.png)
![Benzo[b]thiophene, 2,3-bis(2,4-dinitrophenyl)-](/img/structure/B14579072.png)
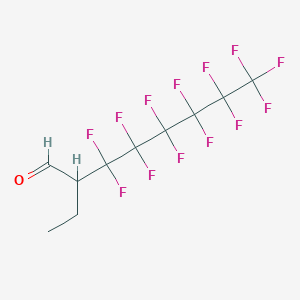
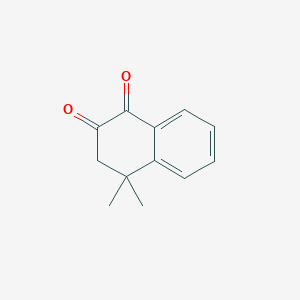
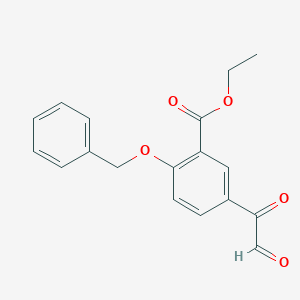
![Acetamide, N,N'-[oxybis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14579116.png)
